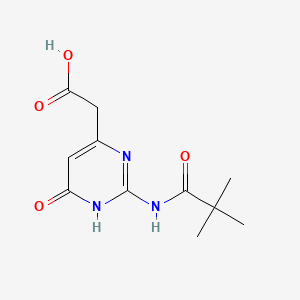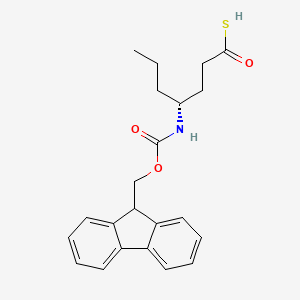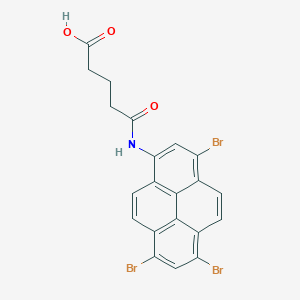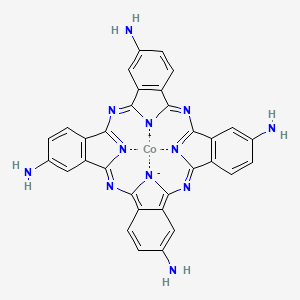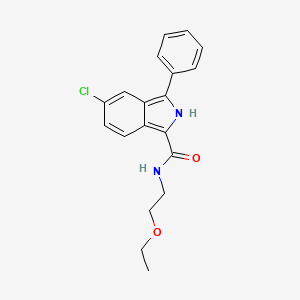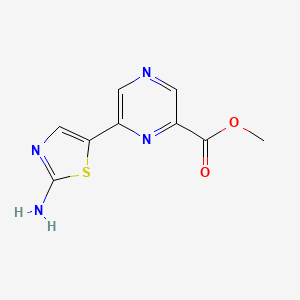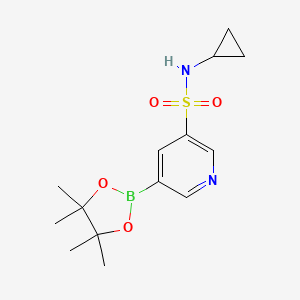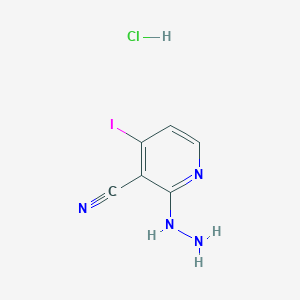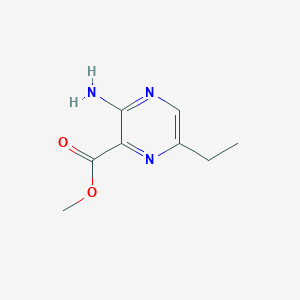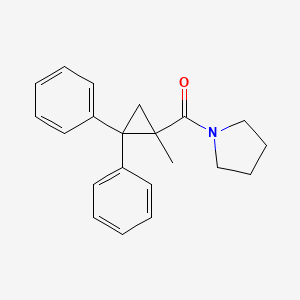
(1-Methyl-2,2-diphenylcyclopropyl)(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methyl-2,2-diphenylcyclopropyl)(pyrrolidin-1-yl)methanone is a complex organic compound with the molecular formula C21H23NO It is characterized by a cyclopropyl ring substituted with two phenyl groups and a pyrrolidinyl group attached to a methanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2,2-diphenylcyclopropyl)(pyrrolidin-1-yl)methanone typically involves the cyclopropanation of a suitable precursor followed by the introduction of the pyrrolidinyl group. One common method involves the reaction of 1,1-diphenylethylene with diazomethane to form the cyclopropane ring. This intermediate is then reacted with pyrrolidine in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of catalysts to improve yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methyl-2,2-diphenylcyclopropyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted aromatic compounds.
Applications De Recherche Scientifique
(1-Methyl-2,2-diphenylcyclopropyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of (1-Methyl-2,2-diphenylcyclopropyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidin-2-one: A structurally related compound with a pyrrolidinone ring.
3-Iodopyrrole: Another related compound with an iodinated pyrrole ring.
Uniqueness
(1-Methyl-2,2-diphenylcyclopropyl)(pyrrolidin-1-yl)methanone is unique due to its combination of a cyclopropyl ring with phenyl and pyrrolidinyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C21H23NO |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
(1-methyl-2,2-diphenylcyclopropyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C21H23NO/c1-20(19(23)22-14-8-9-15-22)16-21(20,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-7,10-13H,8-9,14-16H2,1H3 |
Clé InChI |
WJVKQZOUBASUSN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


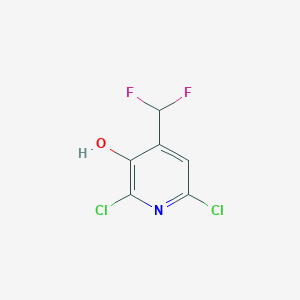

![Ethyl 1-(cyclohexylmethyl)-2-oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[B]pyridine-3-carboxylate](/img/structure/B13095516.png)
![1-(1-ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone](/img/structure/B13095523.png)
